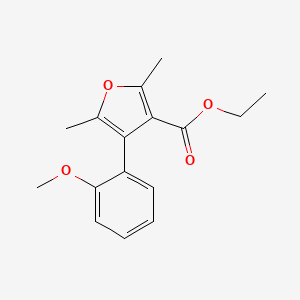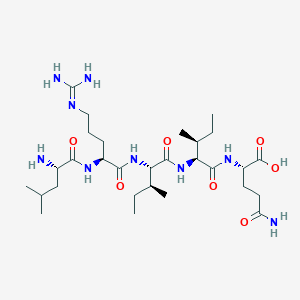
3-Furancarboxylic acid, 4-(2-methoxyphenyl)-2,5-dimethyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furancarboxylic acid, 4-(2-methoxyphenyl)-2,5-dimethyl-, ethyl ester is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a carboxylic acid ester group, a methoxyphenyl group, and two methyl groups. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 4-(2-methoxyphenyl)-2,5-dimethyl-, ethyl ester typically involves the esterification of 3-Furancarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This process allows for efficient production with high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Furancarboxylic acid, 4-(2-methoxyphenyl)-2,5-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-Furancarboxylic acid derivatives.
Reduction: Formation of 3-Furancarboxylic alcohol derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
3-Furancarboxylic acid, 4-(2-methoxyphenyl)-2,5-dimethyl-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Furancarboxylic acid, 4-(2-methoxyphenyl)-2,5-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Furandicarboxylic acid: Another furan derivative used in polymer production.
3-Furancarboxylic acid, 2-methyl-5-phenyl-: A similar compound with different substituents on the furan ring.
Uniqueness
3-Furancarboxylic acid, 4-(2-methoxyphenyl)-2,5-dimethyl-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and ester functionality make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
865376-68-7 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
ethyl 4-(2-methoxyphenyl)-2,5-dimethylfuran-3-carboxylate |
InChI |
InChI=1S/C16H18O4/c1-5-19-16(17)15-11(3)20-10(2)14(15)12-8-6-7-9-13(12)18-4/h6-9H,5H2,1-4H3 |
Clé InChI |
NKXXMTOKUARGPN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC(=C1C2=CC=CC=C2OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14189955.png)

![3-(3,4-Dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14189964.png)

![7-[2-(Methoxymethoxy)ethyl]-2,4,10-trioxa-7-azaundecan-11-OL](/img/structure/B14189977.png)
![N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine](/img/structure/B14189983.png)
![(6R)-6-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14189990.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14189992.png)


![5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14190009.png)

![4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14190017.png)

